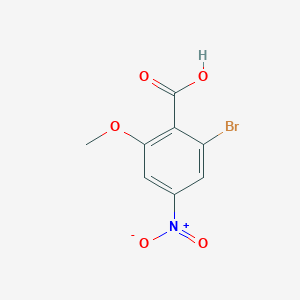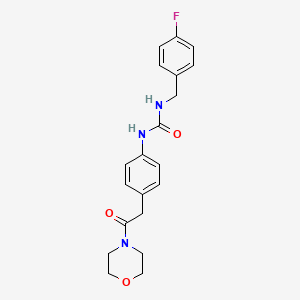
4-(4-(2-フルオロフェニル)ピペラジン-1-イル)-6-オキソ-1-フェニル-1,6-ジヒドロピリダジン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. ヒト平衡型ヌクレオシドトランスポーターの阻害剤 本化合物と類似の構造を持つ化合物は、ヒト平衡型ヌクレオシドトランスポーター(ENT)の阻害剤として研究されてきました。ENTは、ヌクレオチド合成、アデノシン機能の調節、化学療法において重要な役割を果たしています .
抗菌性と抗結核性
化合物に含まれる構造要素であるピペラジンとピラゾール誘導体の研究では、それらの抗菌性と抗結核性の可能性が強調されています。
抗癌作用
本化合物と構造的類似性を有する一部のウラシルアミド化合物が合成され、ヒトエストロゲン受容体陽性乳がん細胞株における細胞生存率の低下を誘発する能力についてスクリーニングされました .
薬物動態特性の調節
本化合物のピペラジン成分は、農薬や医薬品によく見られる構造モチーフであり、これは部分的には、薬物物質の薬物動態特性を積極的に調節する能力によるものです .
神経疾患の治療
ピペラジンは、パーキンソン病とアルツハイマー病の潜在的な治療にも含まれています .
抗菌活性
作用機序
Target of Action
The primary targets of this compound appear to be the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .
Mode of Action
The compound interacts with its targets, the ENTs, in a unique way. It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . Among the analogues tested, compound 3c was the most potent inhibitor . Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . Therefore, similar to FPMINT, compound 3c was an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, it can potentially disrupt these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in ENT1 and ENT2 . This can potentially disrupt nucleotide synthesis and regulation of adenosine function, leading to various downstream effects.
Action Environment
Given its stability in the presence of cells and proteins , it can be inferred that the compound may be relatively stable under physiological conditions.
生化学分析
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. For instance, it has been shown to have potential as an α-amylase inhibitor . α-amylase is a key enzyme involved in the hydrolysis of carbohydrates into glucose . Therefore, Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could play a role in regulating blood glucose levels .
Cellular Effects
The effects of this compound on cells have been studied in the context of its potential as an α-amylase inhibitor . It has been found to have cytotoxic activity on pancreatic cancer cells (AR42J) in vitro .
Molecular Mechanism
It has been suggested that it may exert its effects through binding interactions with biomolecules, such as enzymes, and through changes in gene expression .
Metabolic Pathways
It has been suggested that it may interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis .
Transport and Distribution
It is known to interact with ENTs, suggesting it may be transported across cell membranes via these transporters .
特性
IUPAC Name |
ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)17-8-4-3-5-9-17)27-14-12-26(13-15-27)19-11-7-6-10-18(19)24/h3-11,16H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIWOMSBNASVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2426722.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2426728.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)

![N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2426734.png)




![[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2426741.png)
![3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426742.png)

![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)
